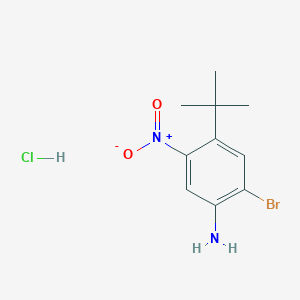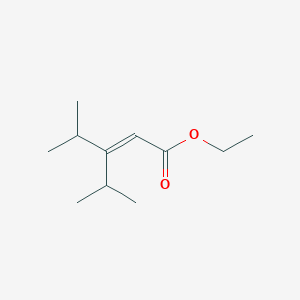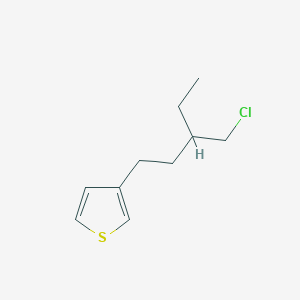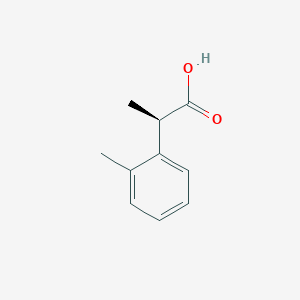
(R)-2-(o-Tolyl)propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-2-(o-Tolyl)propanoic acid is a chiral compound with significant importance in various fields of chemistry and industry. It is characterized by the presence of a tolyl group (a methyl-substituted phenyl group) attached to the second carbon of a propanoic acid chain. The ®-configuration indicates that the compound is the enantiomer with the specific spatial arrangement of atoms that follows the Cahn-Ingold-Prelog priority rules.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of ®-2-(o-Tolyl)propanoic acid typically involves the use of chiral catalysts to ensure the desired enantiomeric purity. One common method is the asymmetric hydrogenation of α,β-unsaturated carboxylic acids using chiral rhodium or ruthenium catalysts. Another approach is the enantioselective addition of organometallic reagents to prochiral ketones, followed by oxidation to form the carboxylic acid.
Industrial Production Methods: Industrial production of ®-2-(o-Tolyl)propanoic acid often employs large-scale asymmetric synthesis techniques. These methods are optimized for high yield and enantiomeric excess, utilizing advanced catalytic systems and continuous flow reactors to enhance efficiency and scalability.
Types of Reactions:
Oxidation: ®-2-(o-Tolyl)propanoic acid can undergo oxidation reactions to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to its corresponding alcohol using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or nitro-substituted derivatives.
科学的研究の応用
®-2-(o-Tolyl)propanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anti-inflammatory properties.
Medicine: Explored for its role in the development of non-steroidal anti-inflammatory drugs (NSAIDs) and other therapeutic agents.
Industry: Utilized in the production of fine chemicals, agrochemicals, and as an intermediate in the synthesis of various functional materials.
作用機序
The mechanism of action of ®-2-(o-Tolyl)propanoic acid involves its interaction with specific molecular targets and pathways. In medicinal chemistry, it is known to inhibit the activity of cyclooxygenase (COX) enzymes, leading to reduced production of prostaglandins, which are mediators of inflammation and pain. The compound’s chiral nature allows for selective binding to these enzymes, enhancing its therapeutic efficacy.
類似化合物との比較
(S)-2-(o-Tolyl)propanoic acid: The enantiomer of ®-2-(o-Tolyl)propanoic acid with different spatial arrangement and potentially different biological activity.
2-(p-Tolyl)propanoic acid: A structural isomer with the tolyl group in the para position, which may exhibit different chemical and biological properties.
2-Phenylpropanoic acid: A related compound with a phenyl group instead of a tolyl group, used in similar applications but with distinct characteristics.
Uniqueness: ®-2-(o-Tolyl)propanoic acid is unique due to its specific chiral configuration, which imparts distinct chemical reactivity and biological activity compared to its enantiomer and structural isomers. This uniqueness makes it valuable in asymmetric synthesis and as a potential therapeutic agent.
特性
分子式 |
C10H12O2 |
|---|---|
分子量 |
164.20 g/mol |
IUPAC名 |
(2R)-2-(2-methylphenyl)propanoic acid |
InChI |
InChI=1S/C10H12O2/c1-7-5-3-4-6-9(7)8(2)10(11)12/h3-6,8H,1-2H3,(H,11,12)/t8-/m1/s1 |
InChIキー |
MQHULLOCAJMXJU-MRVPVSSYSA-N |
異性体SMILES |
CC1=CC=CC=C1[C@@H](C)C(=O)O |
正規SMILES |
CC1=CC=CC=C1C(C)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[3-(Difluoromethyl)tetrahydrofuran-3-yl]methanol](/img/structure/B13573628.png)
![1-(7-ethyl-1H-indol-3-yl)-2-{[3-(hydroxymethyl)phenyl]amino}-2-phenylethan-1-one](/img/structure/B13573632.png)

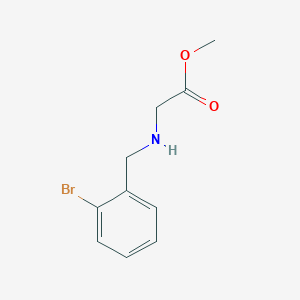
![2-{6-[2-(Dimethylamino)ethyl]-10,13-dioxa-4,6-diazatricyclo[7.4.0.0,3,7]trideca-1(9),2,4,7-tetraen-5-yl}ethan-1-aminetrihydrochloride](/img/structure/B13573651.png)
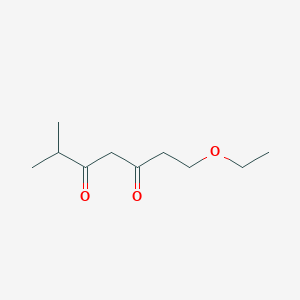
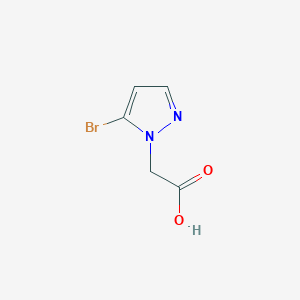

![tert-butyl (1R,3r,5S)-3-(aminomethyl)-6-azabicyclo[3.1.1]heptane-6-carboxylate](/img/structure/B13573680.png)

![3-methyl-N-(naphthalen-2-yl)bicyclo[1.1.1]pentane-1-carboxamide](/img/structure/B13573697.png)
